4-((5-((Dimethylamino)sulphonyl)-2-methylphenyl)azo)-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((5-((Dimethylamino)sulphonyl)-2-methylphenyl)azo)-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
Preparation Methods
The synthesis of 4-((5-((Dimethylamino)sulphonyl)-2-methylphenyl)azo)-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide typically involves multiple steps, including the formation of the azo group and the introduction of the sulphonyl and hydroxynaphthalene groups. The synthetic route often starts with the preparation of the intermediate compounds, which are then coupled through diazotization and azo coupling reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, where substituents can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-((5-((Dimethylamino)sulphonyl)-2-methylphenyl)azo)-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a dye in various chemical processes.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a diagnostic agent.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its functional groups. The azo group can participate in electron transfer reactions, while the sulphonyl and hydroxynaphthalene groups can form hydrogen bonds and other interactions with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds include other azo dyes and sulphonyl-containing molecules. Compared to these compounds, 4-((5-((Dimethylamino)sulphonyl)-2-methylphenyl)azo)-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Some similar compounds include:
Disperse Blue 791: Another azo dye with different substituents.
2-Methoxyphenyl isocyanate: A compound with similar reactivity but different functional groups.
Properties
CAS No. |
83399-81-9 |
---|---|
Molecular Formula |
C28H28N4O5S |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
4-[[5-(dimethylsulfamoyl)-2-methylphenyl]diazenyl]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C28H28N4O5S/c1-5-37-25-13-9-8-12-23(25)29-28(34)22-16-19-10-6-7-11-21(19)26(27(22)33)31-30-24-17-20(15-14-18(24)2)38(35,36)32(3)4/h6-17,33H,5H2,1-4H3,(H,29,34) |
InChI Key |
IJSNKMYMVCHZJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)S(=O)(=O)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.